Neurokinin B Trifluoroacetate
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Overview
Description
Neurokinin B Trifluoroacetate is a peptide agonist of the neurokinin-3 receptor. It is a member of the tachykinin family of neuropeptides, which are known for their role in various physiological processes, including vasodilation, gut motility, and neuroendocrine regulation . This compound is particularly significant in the regulation of reproductive functions and has been studied for its role in the hypothalamic-pituitary-gonadal axis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Neurokinin B Trifluoroacetate involves the solid-phase peptide synthesis (SPPS) technique. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is added to the chain.
Repeat: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Neurokinin B Trifluoroacetate can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residues in the peptide.
Reduction: Disulfide bonds within the peptide can be reduced to thiol groups.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific amino acid derivatives and coupling reagents.
Major Products
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine residues results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups .
Scientific Research Applications
Neurokinin B Trifluoroacetate has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in neuroendocrine signaling and reproductive biology.
Medicine: Explored as a potential therapeutic agent for disorders related to the hypothalamic-pituitary-gonadal axis.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Mechanism of Action
Neurokinin B Trifluoroacetate exerts its effects by binding to the neurokinin-3 receptor, a G-protein-coupled receptor. Upon binding, it activates intracellular signaling pathways, leading to the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus. This, in turn, stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, regulating reproductive functions .
Comparison with Similar Compounds
Similar Compounds
Neurokinin A: Another member of the tachykinin family, known for its role in smooth muscle contraction and pain transmission.
Substance P: A well-known tachykinin involved in pain perception and inflammatory responses.
Uniqueness
Neurokinin B Trifluoroacetate is unique in its specific role in the regulation of reproductive functions through the neurokinin-3 receptor. Unlike other tachykinins, it has a distinct influence on the hypothalamic-pituitary-gonadal axis, making it a valuable compound for research in reproductive biology and endocrinology .
Properties
Molecular Formula |
C57H80F3N13O16S2 |
---|---|
Molecular Weight |
1324.5 g/mol |
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C55H79N13O14S2.C2HF3O2/c1-30(2)21-38(50(77)62-36(47(57)74)17-19-83-5)61-43(69)28-59-55(82)46(31(3)4)68-54(81)40(23-33-15-11-8-12-16-33)65-51(78)39(22-32-13-9-7-10-14-32)64-53(80)42(26-45(72)73)67-52(79)41(24-34-27-58-29-60-34)66-49(76)37(18-20-84-6)63-48(75)35(56)25-44(70)71;3-2(4,5)1(6)7/h7-16,27,29-31,35-42,46H,17-26,28,56H2,1-6H3,(H2,57,74)(H,58,60)(H,59,82)(H,61,69)(H,62,77)(H,63,75)(H,64,80)(H,65,78)(H,66,76)(H,67,79)(H,68,81)(H,70,71)(H,72,73);(H,6,7)/t35-,36-,37-,38-,39-,40-,41-,42-,46-;/m0./s1 |
InChI Key |
ZQXWSRCHLZXNEZ-SBPCDBINSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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